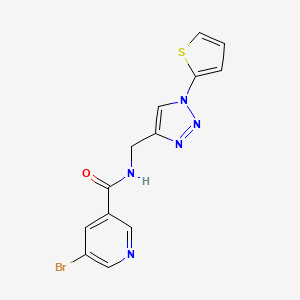

5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN5OS/c14-10-4-9(5-15-6-10)13(20)16-7-11-8-19(18-17-11)12-2-1-3-21-12/h1-6,8H,7H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJZFEVDFPFNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

Preparation of 5-bromothiophene-2-carboxylic acid: This can be achieved by bromination of thiophene-2-carboxylic acid using bromine in the presence of a suitable catalyst.

Formation of 1-(thiophen-2-yl)-1H-1,2,3-triazole: This intermediate can be synthesized via a click reaction between thiophene-2-yl azide and an alkyne.

Coupling with nicotinamide: The final step involves coupling the 1-(thiophen-2-yl)-1H-1,2,3-triazole intermediate with nicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and reduction reactions: The thiophene and triazole rings can participate in redox reactions.

Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide has a wide range of scientific research applications, including:

Medicinal chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases.

Biological research: Investigation of its biological activities, such as antimicrobial, antiviral, and anticancer properties.

Chemical biology: Use as a probe to study biological pathways and molecular interactions.

Material science:

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs such as triazole rings, halogen substituents, or carboxamide cores, enabling comparative analysis of their properties and synthesis strategies.

Nicotinamide Derivatives

Compound 36 (N-(4-fluorophenyl)-nicotinamide with triazole-benzylthio group)

- Structure : Nicotinamide core with a 4-fluorophenylcarbamoyl group and a 1,2,4-triazole-benzylthio substituent.

- Key Data :

- Comparison : The fluorophenyl group in Compound 36 may enhance metabolic stability compared to the bromine in the target compound. The triazole-benzylthio substituent introduces sulfur-based interactions, contrasting with the thiophene-triazole motif in the target molecule.

Triazole-Containing Carboxamides

Compound 54 (N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide)

- Structure : Acrylamide core with a 4-acetamidophenyl-triazole substituent.

- Synthesis : Utilizes click chemistry for triazole formation, similar to methods in the target compound’s synthesis .

- Comparison : The acetamidophenyl group may improve solubility, while the acrylamide core offers reactivity for polymer conjugation, differing from the nicotinamide scaffold.

Compound 6f (5-(2-Bromophenyl)-4-(tosylmethyl)-1H-1,2,3-triazole)

Thiophene and Sulfonamide Analogs

827593-21-5 (5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide)

- Structure : Thiophene-sulfonamide core with bromine and chlorophenyl-triazole groups.

851213-03-1 (3-bromo-5-ethoxy-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide)

- Structure: Benzamide core with bromine, ethoxy, and morpholinophenyl groups.

- Comparison: The morpholinophenyl substituent increases basicity and solubility, contrasting with the neutral thiophene-triazole in the target compound .

Physicochemical Data

Key Structural and Functional Insights

- Bromine vs. Other Halogens : Bromine’s bulkiness and polarizability may enhance binding affinity compared to smaller halogens (e.g., fluorine in Compound 36).

- Thiophene vs. Benzene : Thiophene’s aromaticity and sulfur atom modulate electronic properties and solubility compared to benzene rings in analogs like 851213-03-1.

Biological Activity

5-Bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a heterocyclic compound that combines a bromine atom, a thiophene moiety, and a triazole structure with nicotinamide. This unique combination endows the compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps, including the preparation of intermediates such as 5-bromothiophene-2-carboxylic acid and 1-(thiophen-2-yl)-1H-1,2,3-triazole through click chemistry. The synthetic route can be summarized as follows:

- Preparation of 5-bromothiophene-2-carboxylic acid : Bromination of thiophene-2-carboxylic acid.

- Formation of 1-(thiophen-2-yl)-1H-1,2,3-triazole : Click reaction between thiophene-2-yl azide and an alkyne.

- Final coupling : Reaction with nicotinamide to yield the target compound.

Antimicrobial Properties

Research indicates that 5-bromo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to its ability to interact with bacterial enzymes and receptors, disrupting their functions.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Pseudomonas aeruginosa | Inhibitory |

Anticancer Activity

In vitro studies have demonstrated that this compound has anti-proliferative effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the formation of hydrogen bonds with active sites on specific molecular targets.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG-2 | 15 | Enzyme inhibition |

| MCF-7 | 20 | Receptor interaction |

The biological efficacy of this compound can be attributed to its structural features:

- The triazole ring facilitates binding through hydrogen bonding.

- The thiophene ring engages in π–π interactions with aromatic residues in target proteins.

These interactions are critical for its antimicrobial and anticancer activities.

Case Studies

Several studies have explored the biological activity of similar compounds. For instance:

- A study on related triazole derivatives showed significant antibacterial activity against multiple strains of bacteria.

- Another investigation found that compounds with similar structures exhibited potent anticancer properties by inducing apoptosis in cancer cells.

Q & A

Q. Critical reaction conditions :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for CuAAC .

- Catalyst purity : Copper(I) iodide must be anhydrous to avoid side reactions .

- Purification : Column chromatography with ethyl acetate/petroleum ether gradients ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Key analytical techniques include:

- NMR spectroscopy : - and -NMR confirm regioselectivity of the triazole ring and bromine substitution .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and isotopic patterns (e.g., bromine’s 1:1 ratio) .

- FT-IR spectroscopy : Peaks at ~1650 cm confirm the amide C=O stretch .

Advanced: What strategies address regioselectivity challenges during triazole ring formation?

Answer:

Regioselectivity in CuAAC can be influenced by:

- Catalyst systems : Copper(I) iodide with TBTA (tris(benzyltriazolylmethyl)amine) stabilizes the Cu(I) intermediate, favoring 1,4-disubstituted triazoles .

- Solvent effects : Tert-butanol/water mixtures improve reaction kinetics and selectivity .

- Substrate design : Electron-withdrawing groups (e.g., bromine) on the alkyne precursor direct regiochemistry .

Advanced: How can computational methods elucidate this compound’s mechanism of action in pharmacological studies?

Answer:

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with the triazole N-atoms) .

- QSAR models : Relate structural features (e.g., bromine’s electronegativity) to bioactivity using regression analysis .

Advanced: How should researchers resolve contradictions in biological activity data between structural analogs?

Answer:

- Comparative SAR studies : Systematically vary substituents (e.g., replacing bromine with chlorine) and test activity in enzyme inhibition assays .

- Crystallography : Resolve 3D structures of ligand-target complexes to identify steric or electronic effects .

- Meta-analysis : Aggregate data from analogs (e.g., thiophene vs. furan derivatives) to identify trends in potency or selectivity .

Basic: What analytical techniques are essential for assessing purity and stability?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) monitor purity (>98%) and degradation products .

- Thermogravimetric analysis (TGA) : Determines thermal stability under nitrogen atmospheres .

- X-ray diffraction (XRD) : Confirms crystalline structure and polymorphism risks .

Advanced: What methodologies optimize solubility and bioavailability for in vivo studies?

Answer:

- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles for controlled release .

- Prodrug design : Introduce hydrolyzable esters at the amide group to enhance membrane permeability .

Basic: Which structural features dominate this compound’s reactivity?

Answer:

- Bromine : Participates in Suzuki-Miyaura cross-couplings for further derivatization .

- Triazole ring : Acts as a hydrogen bond acceptor, influencing both chemical reactivity and bioactivity .

- Thiophene moiety : Enhances π-π stacking interactions in target binding .

Advanced: How can systematic SAR studies be designed for this compound?

Answer:

- Scaffold diversification : Synthesize analogs with variations at the thiophene (e.g., 3-substituted) or triazole (e.g., N-methylation) positions .

- Biological screening : Test against panels of enzymes (e.g., CYP450 isoforms) and cancer cell lines (e.g., MCF-7, HeLa) .

- Data clustering : Use principal component analysis (PCA) to correlate structural changes with activity trends .

Advanced: How are contradictions in cytotoxicity data between in vitro and in vivo models addressed?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution using LC-MS/MS .

- Metabolite identification : Incubate with liver microsomes to detect reactive metabolites (e.g., glutathione adducts) .

- Dose-response modeling : Apply Hill equations to reconcile efficacy thresholds across models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.